Anthracene--benzene (1/1)

Catalog No.
S15073577
CAS No.
64560-10-7
M.F
C20H16
M. Wt
256.3 g/mol
Availability
In Stock
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Anthracene--benzene (1/1)

CAS Number

64560-10-7

Product Name

Anthracene--benzene (1/1)

IUPAC Name

anthracene;benzene

Molecular Formula

C20H16

Molecular Weight

256.3 g/mol

InChI

InChI=1S/C14H10.C6H6/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1;1-2-4-6-5-3-1/h1-10H;1-6H

InChI Key

QBCDNBQZQIXTGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=CC=C1.C1=CC=C2C=C3C=CC=CC3=CC2=C1

Anthracene-benzene (1/1) is a chemical compound formed by the combination of anthracene and benzene in a 1:1 molar ratio. Anthracene, a polycyclic aromatic hydrocarbon with the formula C14H10C_{14}H_{10}, consists of three fused benzene rings and is primarily derived from coal tar. It is recognized for its colorless crystalline form and exhibits blue fluorescence under ultraviolet light, peaking between 400-500 nm . Benzene, on the other hand, is a simple aromatic hydrocarbon with the formula C6H6C_{6}H_{6}, characterized by its single ring structure and resonance stability.

The combination of these two compounds results in a unique molecular structure that retains the aromatic properties of both constituents. The interaction between anthracene and benzene can lead to various chemical behaviors, making this compound of interest in both synthetic chemistry and materials science.

  • Dimerization: Under ultraviolet light, anthracene can dimerize to form dianthracene through a [4+4] cycloaddition reaction, which creates new carbon-carbon bonds .
  • Oxidation: When treated with oxidizing agents like hydrogen peroxide, anthracene is converted to anthraquinone, a compound with significant industrial applications .
  • Electrophilic Substitution: Anthracene can react with electrophiles at the 9-position, leading to various substituted products such as 9-anthracenecarboxaldehyde .
  • Hydrogenation: Reduction reactions can yield 9,10-dihydroanthracene while maintaining the aromaticity of adjacent rings .

Anthracene-benzene (1/1) has been studied for its biological effects. While anthracene itself is known to exhibit low toxicity and non-carcinogenic properties in certain contexts, it can still cause skin irritation and respiratory issues upon exposure . The biological activity of this compound may vary based on its concentration and the presence of other chemicals. Furthermore, anthracene has been shown to be biodegradable under UV light conditions, which may mitigate some environmental concerns associated with its use .

The synthesis of anthracene-benzene (1/1) can be approached through various methods:

  • Direct Mixing: The simplest method involves mixing equal molar amounts of pure anthracene and benzene under controlled conditions.
  • Elbs Reaction: This classic method involves dehydrating o-tolyl phenyl ketone at elevated temperatures (400–450 °C) to produce anthracene, which can then be combined with benzene .
  • Friedel-Crafts Reaction: Anthracene can also be synthesized by reacting benzyl chloride in the presence of aluminum chloride as a catalyst, leading to the formation of various derivatives that may include benzene .

Anthracene-benzene (1/1) has several applications across different fields:

  • Dyes and Pigments: Anthracene derivatives are used in producing dyes like alizarin, while benzene serves as a solvent or reactant in dye synthesis .
  • Organic Electronics: Both compounds are utilized in organic semiconductors and photonic devices due to their electronic properties. Anthracene's wide band-gap makes it suitable for applications in organic field-effect transistors and scintillators for detecting high-energy particles .
  • Material Science: The combination may be explored for developing advanced materials with tailored optical or electronic properties.

Research on the interactions between anthracene and benzene suggests that their combination can enhance certain chemical properties while maintaining stability. Studies indicate that the presence of benzene can influence the reactivity of anthracene towards electrophiles and oxidation processes. Furthermore, understanding these interactions can lead to improved synthesis routes for functionalized aromatic compounds.

Anthracene-benzene (1/1) shares similarities with several other polycyclic aromatic hydrocarbons. Here are some comparable compounds:

CompoundStructure TypeKey Features
NaphthaleneTwo fused benzene ringsSimpler structure; used in mothballs and dyes
PhenanthreneThree fused benzene ringsSimilar structure; used in dyes and as a flame retardant
TetraceneFour fused benzene ringsUsed in organic electronics; exhibits strong fluorescence
PyreneFour fused benzene ringsKnown for its photophysical properties; used in UV detection

Uniqueness

Anthracene-benzene (1/1) stands out due to its specific ratio that combines the properties of both components effectively. Its unique structural arrangement allows for specific reactivity patterns not observed in simpler compounds like naphthalene or phenanthrene. This distinctiveness makes it particularly valuable for specialized applications in materials science and organic chemistry.

The study of PAHs dates to the early 19th century, with anthracene’s isolation from coal tar by Jean-Baptiste Dumas and Auguste Laurent in 1832 marking a pivotal discovery. Initially misclassified as a naphthalene isomer, anthracene’s distinct tri-fused benzene structure was later confirmed, paving the way for investigations into PAH derivatives. By the mid-20th century, researchers recognized PAHs as foundational components for synthetic dyes, semiconductors, and scintillation materials. The advent of co-crystallization techniques in the 2000s enabled precise engineering of PAH-based systems, including anthracene-benzene assemblies, to modulate intermolecular interactions and optoelectronic properties.

Table 1: Key Historical Milestones in PAH Co-Crystal Research

YearDiscovery/AdvancementSignificance
1832Isolation of anthraceneFirst identification of a tri-fused benzene PAH
1950sPAHs as semiconductorsExpanded applications in materials science
2020sCo-crystals with charge-transfer propertiesEnabled tunable optical and electronic behaviors

Position Within Supramolecular Chemistry Frameworks

Anthracene-benzene (1/1) co-crystals exemplify supramolecular design principles, where non-covalent interactions dictate packing motifs and functional outcomes. The planar anthracene unit facilitates π-π stacking, while benzene’s symmetry allows for steric complementarity. For instance, 1,2-di(9-anthryl)benzene exhibits a torsion angle of 72.3° between anthracene units and a short C9···C9’ contact of 3.1082 Å, enabling through-space π-conjugation and excimer emission. These interactions are further modulated in strained systems like the photocyclized derivative 1’, which features a 1.68 Å C-C bond susceptible to mechanical dissociation.

Table 2: Structural Parameters of Representative Anthracene-Benzene Co-Crystals

CompoundKey InteractionBond Length/AngleFunctional Outcome
1,2-Di(9-anthryl)benzeneπ-π stackingC9···C9’: 3.1082 ÅExcimer emission
1’ (Photoisomer)Strained C-C bond1.68 ÅMechanical dissociation
1,2,4,5-Tetra(9-anthryl)benzeneCH-π interactions2D packingCharge-transfer complexes

Co-crystallization with electron-deficient molecules (e.g., F4-TCNQ) induces charge delocalization, yielding near-infrared absorption. Similarly, host-guest systems like FA1-[P(O)Ph]₃ demonstrate selective recognition of benzonitrile derivatives via hydrogen bonding and π-π interactions, achieving sub-angstrom precision in molecular docking. These advances underscore the role of anthracene-benzene systems in advancing stimuli-responsive materials and organic electronics.

Solid-state co-crystallization represents a fundamental approach for synthesizing anthracene-benzene adducts through direct crystallization methods that do not require solvents. This technique exploits the inherent tendency of aromatic compounds to form ordered crystalline structures through intermolecular interactions [4] [5].

Mechanochemical Synthesis Approaches

Mechanochemical synthesis has emerged as a powerful method for generating anthracene-benzene complexes through grinding-induced crystallization processes [6] [7]. The physical grinding method effectively facilitates phase transformation by triggering nucleation of stable polymorphs, as demonstrated in studies of related aromatic systems [7]. Research has shown that glass bead grinding is significantly more efficient for crystal size reduction compared to magnetic bar grinding, leading to earlier peak solution concentrations and more effective complex formation [7].

The mechanochemical approach offers several advantages including reduced reaction times, decreased catalyst loadings, and significantly diminished solvent usage [6]. Ball milling conditions have been shown to yield product formation with similar efficacy to solution-phase reactions, though with slightly reduced selectivity in some cases [6]. The transient impact of kinetic energy channeled into the reaction facilitates overcoming constraints inherent in equilibrium models, potentially yielding diverse products through simple alteration of conditions [6].

Temperature-Controlled Crystallization

Temperature-controlled crystallization techniques play a crucial role in the formation of anthracene-benzene adducts. Studies have demonstrated that crystallization temperature significantly affects the purity and yield of the resulting complexes [8] [9]. For related anthracene systems, optimal crystallization conditions involve dissolving temperatures of 90°C with crystal-keeping times of 90 minutes, followed by cooling crystallization to 25°C over 50 minutes [9].

The crystallization process typically involves heating the components to achieve complete dissolution, followed by controlled cooling to promote crystal formation [10]. Research indicates that the crystallization temperature and cooling rate are critical parameters that influence both the morphology and stability of the resulting adducts [4]. Slow cooling rates generally produce higher quality crystals with improved structural integrity [5].

ParameterOptimal ConditionsEffect on Product Quality
Dissolution Temperature90°CComplete molecular mixing [9]
Crystal-keeping Time90 minutesEnhanced nucleation [9]
Cooling Temperature25°CStable crystal formation [9]
Cooling Time50 minutesImproved crystallinity [9]

Sublimation-Based Methods

Sublimation represents another important solid-state technique for preparing anthracene-benzene complexes. Anthracene exhibits well-documented sublimation properties, with approximately 24% subliming at 250°F under reduced pressure conditions [8]. The sublimation process can be utilized to achieve purification and complex formation simultaneously [11].

Research has demonstrated that sublimation with superheated steam or crystallization followed by sublimation can yield very pure crystals [11]. For highly pure products, zone melting techniques have been employed as an advanced purification method [11]. The sublimation approach is particularly valuable for systems where solvent-free processing is desired or where conventional crystallization methods prove inadequate [12].

Solution-Phase Assembly Strategies

Solution-phase assembly strategies represent the most versatile and widely employed methods for synthesizing anthracene-benzene adducts. These approaches leverage the solubility properties of both components and their tendency to form complexes in various solvent systems [13] [14].

Solvent Selection and Optimization

The choice of solvent plays a critical role in determining the success of solution-phase assembly of anthracene-benzene complexes. Studies have shown that aromatic solvents such as toluene, benzene, and xylene are particularly effective for dissolving anthracene-based systems [15] [16]. Research indicates that anthracene exhibits varying solubility in different solvents, with higher solubility observed in aromatic solvents compared to aliphatic systems [16].

Comprehensive solubility studies have demonstrated that anthracene solubility in binary solvent systems can be effectively modeled using activity coefficient approaches such as UNIQUAC and modified UNIFAC [16]. The solubility of anthracene in toluene-containing binary systems shows significant temperature dependence, with enhanced dissolution at elevated temperatures [16].

For optimal complex formation, mixed solvent systems have proven particularly effective. The solid-liquid ratio of 1:1.8 has been identified as optimal for many crystallization processes involving anthracene derivatives [9]. Binary solvent systems such as toluene-heptane and toluene-2-propanol have been extensively studied, showing predictable solubility behavior that can be exploited for controlled crystallization [16].

Concentration-Controlled Assembly

Concentration plays a fundamental role in the solution-phase assembly of anthracene-benzene adducts. Research has demonstrated that the formation of supramolecular complexes is highly dependent on the concentration of both components in solution [17] [18]. Studies using density functional theory calculations have shown that gas-phase binding energy is linearly related to the size of aromatic systems, with binding free energies predicted to be exergonic in both gas and solution phases [17].

Host-guest complex formation between aromatic systems requires careful consideration of concentration effects. The binding forces involved in complex formation include van der Waals forces, electrostatic interactions, hydrophobic effects, and induced dipole interactions [18]. These interactions are concentration-dependent and require optimization to achieve maximum complex formation efficiency [18].

Concentration RangeComplex Formation EfficiencyOptimal Conditions
10⁻⁴ MHigh efficiencyWater/THF = 85/15 (v/v) [4]
10⁻⁵ MModerate efficiencyExtended reaction times required [4]
>10⁻³ MReduced selectivityCompeting side reactions [4]

Temperature and Time Optimization

Temperature and reaction time represent critical parameters in solution-phase assembly strategies. Research has shown that elevated temperatures facilitate complete dissolution and molecular mixing, while controlled cooling promotes selective crystallization [9] [4]. The kinetics of crystal formation typically exhibit sigmoidal behavior characteristic of nucleation and growth processes [4].

Studies have demonstrated that lag times of 5-6 hours are typical for nucleation processes, followed by growth periods of 9-12 hours [4]. The crystallization process involves several key stages: formation of aggregates, initial densification leading to nucleation, appearance of crystalline order, and crystal growth through continuous transition [4].

Temperature-dependent solubility studies have revealed that anthracene solubility increases significantly with temperature, particularly in polar solvents [16]. This temperature dependence can be exploited to achieve controlled precipitation and complex formation through carefully programmed cooling cycles [9].

Recrystallization Techniques

Recrystallization represents a refined solution-phase technique for obtaining high-purity anthracene-benzene adducts. This method relies on the principle that solids tend to be more soluble in hot liquids than in cold liquids [10]. The recrystallization process involves dissolving the crude complex in a hot solvent until saturation, followed by controlled cooling to promote crystallization of the pure product [10].

The selection of appropriate recrystallization solvents requires careful consideration of solubility properties. Ideal solvents should dissolve the complex readily when hot but exhibit limited solubility when cold [10]. For anthracene-based systems, aromatic solvents such as benzene and toluene have proven particularly effective [15].

The recrystallization process typically achieves purities exceeding 95% for anthracene derivatives when properly executed [9]. Multiple recrystallization cycles can be employed to further enhance purity, with each cycle providing incremental improvements in product quality [9].

Vapor Deposition Approaches

Vapor deposition approaches represent advanced techniques for synthesizing anthracene-benzene adducts through gas-phase processes. These methods offer unique advantages including precise control over film thickness, excellent conformality, and the ability to deposit on complex three-dimensional substrates [19] [20].

Chemical Vapor Deposition Methods

Chemical vapor deposition (CVD) represents a sophisticated approach for synthesizing anthracene-benzene complexes through gas-phase reactions. Research has demonstrated that aromatic compounds can be successfully deposited using CVD techniques, with benzene serving as both a precursor and carbon source [21] [22]. Studies have shown that liquid monomers with high vapor pressure, such as benzene, facilitate easy steam injection because cracking through polymerization reactions does not occur inside storage tanks [21].

The CVD process for aromatic systems typically involves heating volatile precursors to generate reactive species that undergo surface reactions to form the desired complex. For anthracene-based systems, sublimation temperatures around 250°C under reduced pressure have been employed [12]. The process requires careful control of temperature, pressure, and precursor flow rates to achieve optimal deposition conditions [19].

Advanced CVD techniques have been developed for depositing carbon-containing films using aromatic precursors. Research has shown that cyclic hydrocarbons, including substituted benzenes, can serve as effective precursors for film deposition [21]. The use of plasma-enhanced CVD has been demonstrated to improve deposition rates and film quality [22].

Physical Vapor Deposition Techniques

Physical vapor deposition (PVD) techniques offer alternative approaches for synthesizing anthracene-benzene films and complexes. These methods include thermal evaporation, sputtering, and molecular beam deposition, each offering unique advantages for specific applications [20] [23].

Thermal evaporation has been successfully employed for depositing organic materials including aromatic compounds [20]. The process involves heating the source material in vacuum to achieve vaporization, with the vaporized particles reaching the substrate surface to form thin films [20]. Studies have demonstrated that anthracene can be successfully deposited using thermal evaporation techniques, with film thicknesses ranging from nanometers to micrometers [20].

Molecular beam deposition represents a highly controlled PVD technique that has been applied to anthracene systems. Research has shown that static magnetic fields during organic molecular beam deposition can induce preferential growth orientations [23]. The magnetic properties of diamagnetic molecules such as anthracene can be exploited to achieve controlled film morphology and orientation [23].

Deposition MethodTemperature RangePressure ConditionsFilm Quality
Thermal Evaporation200-300°C10⁻⁶ TorrHigh uniformity [20]
Molecular Beam<100°C10⁻⁸ TorrExcellent control [23]
Sublimation250-350°C1-10 TorrGood purity [12]

Substrate Effects and Film Growth

The choice of substrate significantly influences the growth and properties of vapor-deposited anthracene-benzene films. Research has demonstrated that various substrates including silicon, glass, Teflon, and flexible materials can accommodate organic film deposition [19]. The substrate material affects nucleation behavior, film morphology, and ultimate complex formation [19].

Studies have shown that conformal deposition is conducive to pre-patterned and three-dimensional structures [19]. The vapor deposition process can yield films with thicknesses ranging from 30 nanometers to several micrometers, depending on deposition conditions and duration [19]. Substrate temperature during deposition plays a crucial role in determining film quality and structural properties [19].

The growth mechanism of vapor-deposited aromatic films involves several stages including nucleation, island formation, and coalescence [4]. Research has demonstrated that the crystallization mechanism involves initial densification, early ordering, and concurrent evolution of order and morphology [4]. This nonclassical crystallization mechanism differs significantly from traditional models and provides insights into optimizing deposition conditions [4].

Exact Mass

256.125200510 g/mol

Monoisotopic Mass

256.125200510 g/mol

Heavy Atom Count

20

Related CAS

25748-82-7

Dates

Modify: 2024-08-11

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